2-Methyl-2-octene

Hydroformylation Regioselective catalysis Branched aldehyde synthesis

2-Methyl-2-octene (CAS 16993-86-5) is a branched internal alkene with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol. It features a carbon-carbon double bond between the second and third carbons of the octene chain, with a methyl group attached to the second carbon.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 16993-86-5
Cat. No. B092814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-octene
CAS16993-86-5
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCCCCCC=C(C)C
InChIInChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h8H,4-7H2,1-3H3
InChIKeyYBOZNTGUYASNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-octene CAS 16993-86-5 for Industrial R&D: Properties, Sourcing, and Structural Basis for Differential Reactivity


2-Methyl-2-octene (CAS 16993-86-5) is a branched internal alkene with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol [1]. It features a carbon-carbon double bond between the second and third carbons of the octene chain, with a methyl group attached to the second carbon [2]. This substitution pattern renders the double bond trisubstituted and prevents cis-trans isomerism, simplifying analytical and preparative workflows [3]. The compound exhibits a boiling point of 147.2 ± 3.0 °C at 760 mmHg and a density of 0.74 ± 0.1 g/cm³ . Its relatively high calculated Log P of 4.569 indicates pronounced hydrophobicity, relevant to partitioning behavior in biphasic reaction systems and chromatographic separations [2].

Why 2-Methyl-2-octene CAS 16993-86-5 Cannot Be Replaced by 2-Methyl-1-octene or 1-Octene in Sensitive Synthesis and Formulation Workflows


The substitution of 2-methyl-2-octene with a generic 'octene' or even the closely related positional isomer 2-methyl-1-octene introduces measurable differences in both physical properties and reaction outcomes. While 2-methyl-2-octene and 2-methyl-1-octene (CAS 4588-18-5) share the same molecular formula (C₉H₁₈) and molecular weight (126.24 g/mol), their boiling points differ by approximately 2–3 °C (147.2 °C vs. 145 °C, respectively) and their densities diverge by ~0.006 g/cm³ (0.74 vs. 0.734 g/mL), reflecting distinct intermolecular interactions that affect separation and formulation precision . More critically, the location of the double bond—internal and trisubstituted in 2-methyl-2-octene versus terminal and monosubstituted in 2-methyl-1-octene—fundamentally alters regioselectivity in hydroformylation and addition reactions [1]. Alpha-olefins such as 1-octene exhibit higher general reactivity due to terminal double bond accessibility, but this can lead to undesired oligomerization and side reactions absent with the more controlled, internal alkene structure of 2-methyl-2-octene [2]. Procurement decisions that treat these compounds as interchangeable risk altered product distributions, failed specifications, and wasted synthesis time.

Quantitative Differentiation Guide: 2-Methyl-2-octene CAS 16993-86-5 Versus Positional Isomers and Internal Alkene Analogs


Hydroformylation Regioselectivity: 2-Methyl-2-octene Produces Up to 80% Branched Aldehyde (2-Methyloctanal) with Tailored Catalyst Systems

In hydroformylation, 2-methyl-2-octene can be directed to produce the branched aldehyde 2-methyloctanal with regioselectivity up to 80% when catalyzed by magnesium-porphyrin systems [1]. This contrasts with hydroformylation of 2-alkenes (including 2-octene and 2-hexene) using rhodium catalysts with tetraphosphorus ligands, which achieve linear-to-branched (l/b) ratios as high as 207:1, corresponding to approximately 99.5% linear aldehyde [2]. The choice between 2-methyl-2-octene and unsubstituted 2-octene thus directly governs the attainable aldehyde isomer distribution, with implications for downstream fragrance, surfactant, or polymer building block synthesis.

Hydroformylation Regioselective catalysis Branched aldehyde synthesis

Physical Property Differentiation: Density and Boiling Point Comparisons with 2-Methyl-1-octene Enable Precise Separation and Formulation

2-Methyl-2-octene exhibits a density of 0.74 g/cm³ (or 0.7383 g/cm³ at 741 Torr) and a boiling point of 147.2 °C at 760 mmHg . In contrast, its positional isomer 2-methyl-1-octene (CAS 4588-18-5) displays a density of 0.734 g/mL and a boiling point of 145 °C . This boiling point difference of 2.2 °C, while modest, can be exploited in fractional distillation for isomer purification. The density differential of approximately 0.006 g/cm³ further supports refractive index and density-based quality control methods .

Physical chemistry Chromatography Formulation science

Absence of Cis-Trans Isomerism in 2-Methyl-2-octene Simplifies Analytical Characterization and Process Control

Unlike 3-octene or 4-octene, which possess two distinct substituents at each carbon of the double bond and therefore exist as separable E and Z isomers, 2-methyl-2-octene carries a geminal dimethyl substitution at C2 [1]. This structural feature eliminates cis-trans isomerism, ensuring that the compound exists as a single stereochemical entity [2]. Consequently, chromatographic analysis yields a single peak rather than the split or shouldered peaks observed for stereoisomeric internal alkenes, and reaction outcomes are not confounded by differential isomer reactivity.

Stereochemistry Analytical chemistry Process control

Retention Index and Vapor Pressure Data Support Analytical Method Development and Headspace Applications

2-Methyl-2-octene has been characterized on non-polar stationary phases, providing retention index values useful for gas chromatographic identification [1]. Its vapor pressure is 5.67 mmHg at 25 °C , which is comparable to other C9 alkenes but distinct enough to enable separation from isomers like 2-methyl-1-octene or 1-octene when optimized GC conditions are employed. The enthalpy of vaporization is 36.8 ± 0.8 kJ/mol, a parameter relevant to headspace analysis and process engineering calculations involving phase equilibria .

Gas chromatography Volatile organic compounds Method development

Recommended Application Scenarios for 2-Methyl-2-octene CAS 16993-86-5 Based on Quantified Differentiation Evidence


Branched Aldehyde and Alcohol Synthesis via Regioselective Hydroformylation

Use 2-methyl-2-octene as a substrate for hydroformylation when branched aldehyde products (2-methyloctanal and derivatives) are desired. Catalyst selection—particularly magnesium-porphyrin systems—can achieve up to 80% branched aldehyde selectivity [1]. This pathway is directly relevant to the synthesis of branched surfactants, plasticizer alcohols, and fragrance intermediates where molecular branching influences biodegradability and sensory properties.

Precision Chromatography and Formulation Where Isomer Purity Is Critical

Employ 2-methyl-2-octene in applications requiring rigorous isomer control. Its boiling point (147.2 °C) and density (0.74 g/cm³) differ measurably from 2-methyl-1-octene, enabling reliable purity verification via GC or density measurement . The absence of cis-trans stereoisomers simplifies chromatographic analysis to a single peak, reducing the complexity of method validation and quality release testing [2].

Internal Alkene Model Substrate for Isomerization and Addition Reaction Studies

2-Methyl-2-octene serves as an excellent model substrate for academic and industrial research on internal alkene reactivity, including isomerization-hydroformylation tandem catalysis [3]. Its trisubstituted double bond offers distinct steric and electronic properties compared to terminal alkenes, making it valuable for mechanistic studies and catalyst screening where regioselectivity is the primary outcome of interest.

Hydrophobic Phase Component in Biphasic Reaction Systems

With a calculated Log P of 4.569, 2-methyl-2-octene exhibits strong hydrophobicity suitable for use as a non-polar phase in biphasic catalytic reactions or liquid-liquid extraction protocols [4]. Its boiling point and vapor pressure characteristics allow for facile removal by evaporation post-reaction, simplifying workup compared to higher-boiling hydrocarbon solvents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2-octene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.